2-Fluoro-ATP

説明

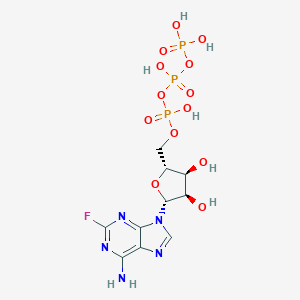

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOKUWLZUXUBCO-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164197 | |

| Record name | 2-Fluoro-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-62-2 | |

| Record name | 2-Fluoro-ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-ATP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2 Fluoro Atp Analogs for Research

Enzymatic Synthesis Methodologies of 2-Fluoro-ATP

The production of this compound and other nucleotide analogs has shifted from complex chemical methods towards more efficient and economical enzymatic syntheses. researchgate.netfrontiersin.org One-pot, multi-enzyme cascade reactions are particularly effective for producing this compound from simple precursors. frontiersin.orgmdpi.com

A prominent enzymatic cascade for this compound synthesis starts with the nucleobase 2-fluoroadenine (B1664080) and ribose as substrates. mdpi.com This process employs a series of enzymes to build the nucleotide in a stepwise fashion. The key enzymatic steps are:

Ribose Phosphorylation : Ribokinase phosphorylates ribose to form ribose-5-phosphate (B1218738). mdpi.com

PRPP Formation : PRPP synthetase then converts ribose-5-phosphate into phosphoribosyl pyrophosphate (PRPP). mdpi.com

NMP Formation : Adenine (B156593) phosphoribosyltransferase (PRT) catalyzes the coupling of 2-fluoroadenine with PRPP to generate 2-fluoro-adenosine monophosphate (2-F-AMP). mdpi.com

NDP and NTP Formation : Finally, a combination of adenylate kinase and creatine (B1669601) kinase (CK) facilitates the sequential phosphorylation from 2-F-AMP to 2-fluoro-adenosine diphosphate (B83284) (2-F-ADP) and then to the final product, this compound. mdpi.com Pyruvate kinase (PK) can also be used in place of CK for the final phosphorylation step. mdpi.com

This biocatalytic cascade has been reported to achieve a high yield of 90% for this compound over a 96-hour reaction period. mdpi.com Another modular enzymatic approach utilizes 2-fluoroadenosine (B10117) as the starting nucleoside, which is then phosphorylated to its triphosphate form by a combination of nucleoside kinases, nucleoside monophosphate (NMP) kinases, and nucleoside diphosphate (NDP) kinases in a one-pot reaction. frontiersin.org

Table 1: Enzymatic Cascade for this compound Synthesis This table summarizes a multi-enzyme approach for synthesizing this compound.

| Step | Substrate(s) | Enzyme(s) | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Ribose + ATP | Ribokinase | Ribose-5-phosphate | - |

| 2 | Ribose-5-phosphate + ATP | PRPP Synthetase | PRPP | - |

| 3 | 2-Fluoroadenine + PRPP | Adenine PRT | 2-Fluoro-AMP | - |

| 4 | 2-Fluoro-AMP + 2-Fluoro-ADP | Adenylate Kinase | 2-Fluoro-ADP | - |

Biosynthetic Pathways and Metabolic Formation of this compound in Cellular Systems

In cellular environments, this compound is not a naturally occurring nucleotide but is formed as a key metabolite of certain fluorinated nucleoside analog drugs. nih.gov A primary example is its formation from the anticancer drug 9-β-D-arabinosyl-2-fluoroadenine (fludarabine). nih.gov

Studies with murine P388 cancer cells incubated with fludarabine (B1672870) showed the accumulation of its 5'-triphosphate, F-araATP, as the main phosphorylated product. nih.gov However, these cells also accumulated a distinct metabolite identified as this compound. nih.gov The metabolic pathway is believed to proceed through several steps:

The parent drug, such as fludarabine monophosphate (F-ara-AMP), is rapidly dephosphorylated in the bloodstream to its nucleoside form, 2-fluoro-ara-A (fludarabine).

This nucleoside is transported into the cell.

Inside the cell, the pathway can diverge. The arabinoside can be phosphorylated to F-araATP, or it can be processed in a way that leads to the formation of the ribonucleotide. Cellular incubation experiments suggest that 2-fluoroadenine is a likely intermediate in the formation of this compound from fludarabine. nih.gov

Once the precursor (like 2-fluoroadenine or 2-fluoroadenosine) is present, it is sequentially phosphorylated by intracellular kinases to its monophosphate, diphosphate, and finally, triphosphate form, yielding this compound. nih.gov

This intracellular phosphorylation cascade is responsible for the formation of the active cytotoxic agent. Research has also demonstrated that E. coli can be used as a biological system to produce this compound when the growth medium is supplemented with a precursor like 9-b-D-arabinofuranosyl-2-fluoroadenine, followed by further enzymatic processing. researchgate.net

Preparation of Labeled this compound for Spectroscopic and Mechanistic Studies

The synthesis of isotopically labeled this compound is critical for advanced biophysical studies, particularly for NMR spectroscopy. nih.govjenabioscience.com The fluorine-19 (¹⁹F) isotope is an excellent NMR probe due to its 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift range that is highly sensitive to the local chemical environment. researchgate.netcdnsciencepub.com

The preparation of ¹⁹F-labeled biomolecules, such as RNA, involves the enzymatic synthesis of ¹⁹F-2-Fluoro-ATP, which is then incorporated at specific sites during in vitro transcription. researchgate.netnih.gov The process typically involves:

Enzymatic Synthesis of this compound : As described in section 2.1, this compound is first synthesized enzymatically. researchgate.netmdpi.com

In Vitro Transcription : The purified this compound is added to a transcription reaction mixture containing a DNA template, other standard nucleoside triphosphates (CTP, GTP, UTP), and an RNA polymerase, commonly T7 RNA polymerase. researchgate.netjenabioscience.com The polymerase incorporates the 2-fluoroadenosine monophosphate moiety into the growing RNA chain at positions directed by the DNA template. nih.gov

Table 2: Typical Components for In Vitro Transcription of ¹⁹F-Labeled RNA This table outlines a representative reaction mixture for synthesizing RNA containing 2-fluoroadenosine, based on published protocols. jenabioscience.com

| Component | Typical Concentration/Amount | Purpose |

|---|---|---|

| DNA Template | 67 nM | Encodes the sequence of the target RNA. |

| T7 RNA Polymerase | 70 µg/ml | Catalyzes RNA synthesis. |

| This compound | 2 mM | Provides the ¹⁹F-labeled building block. |

| ATP | 2 mM | Can be used along with 2F-ATP. |

| CTP, GTP, UTP | 2 - 2.4 mM | Standard ribonucleotide building blocks. |

| Mg(OAc)₂ | 27.25 mM | Essential cofactor for the polymerase. |

| DTT | 4 mM | Reducing agent to maintain enzyme activity. |

| Spermidine | 1 mM | Helps stabilize DNA and RNA. |

Elucidation of 2 Fluoro Atp Interactions with Enzymatic Systems

Substrate Activity and Specificity of 2-Fluoro-ATP in ATP-Dependent Enzymes

This compound has been shown to be a substrate for a variety of ATP-dependent enzymes, including transferases, hydrolases, and ligases. nih.gov This broad substrate activity makes it a versatile tool for studying a wide range of enzymatic reactions. nih.gov For instance, it has been utilized in ¹⁹F NMR-based screening assays to monitor the activity of enzymes that use ATP as a substrate. nih.gov

This compound serves as a substrate for numerous kinases, encompassing both small molecule and protein kinases. nih.govmdpi.com This characteristic makes it a useful tool for investigating the large and pharmaceutically relevant kinase family. nih.gov For example, creatine (B1669601) kinase can utilize this compound for synthesis reactions. mdpi.com Its interaction with kinases allows for the monitoring of kinase activity and the screening for inhibitors and activators. nih.gov The modulation of kinase activity is a critical area of research, as dysregulated kinase activity is implicated in various diseases. promega.com

The triphosphate form of 2-fluoro-ara-adenosine (fludarabine), known as 2-fluoro-ara-ATP (F-ara-ATP), is a potent inhibitor of DNA synthesis. nih.gov It acts as a competitive inhibitor with respect to dATP for DNA polymerase α. nih.gov Specifically, F-ara-ATP has a Ki of 1.2 µM for DNA polymerase α, while the Km for dATP is 3.8 µM. nih.gov In contrast, DNA polymerase β is relatively insensitive to this analog. nih.gov

The incorporation of F-ara-AMP into a growing DNA strand by DNA polymerase α significantly hinders further chain elongation. nih.govnih.gov Studies have shown that while F-ara-ATP can substitute for dATP with DNA polymerase α and γ, it cannot with DNA polymerase β. biolog.de The inhibitory effect is even more pronounced when F-ara-AMP is incorporated in tandem with another nucleotide analog, ara-CMP, leading to almost complete termination of primer extension. nih.gov This potent inhibition of DNA polymerases is a key mechanism of the cytotoxic effects of its parent compound, fludarabine (B1672870). nih.gov

Table 1: Interaction of this compound Analogs with DNA Polymerases

| Analog | Enzyme | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Fluoro-ara-ATP (F-ara-ATP) | DNA Polymerase α | Competitive Inhibition | Potent inhibitor with a Ki of 1.2 µM. | nih.gov |

| 2-Fluoro-ara-ATP (F-ara-ATP) | DNA Polymerase β | Weak Inhibition | Relatively insensitive to the analog. | nih.gov |

| 2'-F-dATP | DNA Polymerase α | Substrate | Can substitute for dATP. | biolog.de |

| 2'-F-dATP | DNA Polymerase γ | Substrate | Can substitute for dATP. | biolog.de |

| 2'-F-dATP | DNA Polymerase β | No Substrate Activity | Cannot substitute for dATP. | biolog.de |

| 2-Chloro-dATP & 2-Bromo-dATP | DNA Polymerase α & β | Poor Substrate | Significantly retards DNA chain elongation after incorporation. | nih.gov |

2-Fluoro-ara-ATP (F-ara-ATP) is a powerful inhibitor of ribonucleotide reductase. nih.gov This enzyme is crucial for the production of deoxyribonucleotides required for DNA synthesis. F-ara-ATP demonstrates potent inhibition of both ADP and CDP reduction. The concentration required for 50% inhibition of ADP reduction is 1 µM, and for CDP reduction, it is 8.5 µM. nih.gov

The inhibition of ribonucleotide reductase by F-ara-ATP leads to a depletion of the intracellular pool of dATP. nih.gov This "self-potentiating" mechanism enhances the incorporation of F-ara-ATP into DNA by reducing the concentration of its natural competitor, dATP, thereby amplifying its cytotoxic effects. nih.govnih.gov Similarly, the analog 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-ara-A), upon conversion to its triphosphate, also profoundly inhibits ribonucleotide reductase, with a more significant effect on CDP reduction. aacrjournals.org

This compound and its derivative 2-fluoro-ADP (2-F-ADP) have been instrumental in studying the mechanics of myosin ATPase, a key enzyme in muscle contraction. ontosight.aicdnsciencepub.com 2-F-ATP is as reactive as ATP with the myosin subfragment-1 (S1) ATPase and can support the contraction of glycerinated muscle fibers. cdnsciencepub.com The fluorine atom in these analogs provides a sensitive probe for ¹⁹F NMR studies, allowing for detailed investigation of the nucleotide binding site and the conformational changes that occur during the ATPase cycle. cdnsciencepub.comresearchgate.net

Ribonucleotide Reductase Inhibition by this compound

Enzymatic Hydrolysis and Metabolism of this compound and its Derivatives

The metabolic pathway of this compound and its derivatives is crucial to their biological activity. For instance, the prodrug fludarabine phosphate (B84403) is metabolized to F-ara-A, which is then phosphorylated intracellularly to the active triphosphate, F-ara-ATP. nih.gov This phosphorylation is catalyzed by deoxycytidine kinase. nih.gov

The stability of the 2-fluoro-substituted analogs influences their enzymatic processing. While 2'-deoxy-2'-fluoroadenosine 5'-triphosphate (AfTP) is a poor substrate for E. coli RNA polymerase, being incorporated at a rate less than 1% of that of ATP, it acts as a strong inhibitor of poly(AU) synthesis. nih.gov In contrast, 2'-deoxy-2'-azidoadenosine 5'-triphosphate is incorporated at a higher rate. nih.gov

The enzymatic hydrolysis of fluorinated nucleotide analogs has also been a subject of study. For example, Aplysia californica ADP-ribosyl cyclase catalyzes the hydrolysis of 2-fluoro-NAD⁺ to 2-fluoro-ADP-ribose, demonstrating a NAD⁺ glycohydrolase activity, albeit at a much slower rate than the cyclization of NAD⁺. acs.org

Conformational Dynamics of Enzyme-2-Fluoro-ATP Complexes

The binding of this compound and its analogs can induce or select for specific conformational states in enzymes, which can be monitored using techniques like ¹⁹F NMR. cdnsciencepub.comresearchgate.netmdpi.com The large chemical shift anisotropy of the ¹⁹F nucleus makes it a sensitive probe for the mobility of the bound nucleotide. cdnsciencepub.com

In the case of myosin S1, ¹⁹F NMR studies of the 2-F-ADP complex have shown that the adenine (B156593) ring has a similar environment and mobility in both the normal Michaelis complex and a trapped state, providing insights into the conformational state of the enzyme during the ATPase cycle. cdnsciencepub.comcdnsciencepub.com

More broadly, the study of enzyme dynamics reveals that conformational changes are integral to substrate recognition, catalysis, and product release. acs.org For example, the activation of kinases like ERK2 involves a dynamic equilibrium between different conformational states. elifesciences.org The binding of ATP analogs can trap the enzyme in one of these states, offering a window into the enzyme's mechanism. elifesciences.org The use of fluorinated analogs like this compound in combination with advanced spectroscopic techniques continues to be a powerful approach for elucidating the intricate conformational dynamics of enzyme-ligand interactions. mdpi.com

Investigation of 2 Fluoro Atp in Nucleic Acid Biology

Incorporation of 2-Fluoro-ATP into RNA and DNA Molecules

The ability of polymerases to utilize modified nucleotides is fundamental to their application in molecular biology. This compound and its derivatives have been shown to be substrates for various RNA and DNA polymerases.

Incorporation into RNA:

Research has demonstrated that this compound can be efficiently incorporated into RNA transcripts during in vitro transcription. Phage T7 RNA polymerase, a key enzyme in molecular biology, readily accepts this compound as a substrate to synthesize RNA molecules where adenosine (B11128) residues are replaced by 2-fluoroadenosine (B10117). researchgate.netnih.gov Studies have shown that even with complete substitution for ATP, full-length RNA products can be generated, although reaction conditions may require optimization to achieve efficiencies comparable to those with unmodified ATP. researchgate.net For instance, one study reported the successful incorporation of this compound into the HIV-2 transactivation region (TAR) of RNA using T7 RNA polymerase. researchgate.netnih.gov Wild-type T7 RNA polymerase has been shown to accept various 2'-modified nucleotides, including 2'-fluoro-ATP, indicating the enzyme's flexibility. frontiersin.org

Incorporation into DNA:

The incorporation into DNA primarily involves the arabinose-containing analog of this compound, known as 9-β-D-arabinofuranosyl-2-fluoroadenine 5'-triphosphate (F-ara-ATP). F-ara-ATP is the active triphosphate metabolite of the anticancer drug fludarabine (B1672870). nih.gov Within cells, fludarabine is converted to F-ara-ATP, which then serves as a substrate for DNA polymerases. nih.gov F-ara-ATP competes with the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand. nih.gov Studies have shown that human DNA polymerase alpha incorporates F-ara-AMP (the monophosphate form within the DNA strand) more readily than other polymerases like polymerase epsilon. nih.gov This incorporation is a critical step in the mechanism of action of fludarabine.

Table 1: Polymerase Utilization of this compound and its Analogs

| Fluorinated Nucleotide | Nucleic Acid | Polymerase | Outcome |

|---|---|---|---|

| This compound (Ribose form) | RNA | T7 RNA Polymerase | Successful incorporation, can produce full-length transcripts. researchgate.netnih.govfrontiersin.org |

| 2-Fluoro-ara-ATP (F-ara-ATP) | DNA | Human DNA Polymerase α, ε | Incorporated in competition with dATP; leads to chain termination. nih.gov |

| 2-Fluoro-ara-ATP (F-ara-ATP) | Primer RNA | DNA Primase | Inhibits primase, leading to termination of primer RNA chains. cardiff.ac.uk |

Impact of this compound Incorporation on Nucleic Acid Structure and Stability

The introduction of a fluorine atom, with its high electronegativity and small size, into a nucleic acid can alter its structural and thermodynamic properties.

The incorporation of 2-fluoroadenine (B1664080) into RNA has been found to be a relatively non-perturbing substitution. nih.gov Research using 19F NMR has provided unequivocal evidence that the incorporated 2-fluoroadenine base can form stable Watson-Crick base pairs with uracil (B121893) (2F-A-U). researchgate.netnih.gov This indicates that the modification does not disrupt the fundamental base-pairing interactions necessary for forming a duplex structure. The ability to form these pairs allows this compound to serve as a sensitive NMR reporter group to monitor structural changes in the local RNA environment without significantly altering the global conformation. nih.gov

While the fluorine in this compound is on the base, studies on related 2'-fluoro sugar modifications provide insight into how fluorine can enhance stability. The 2'-fluoro modification generally increases the thermal stability of RNA duplexes. nih.govnih.gov This stabilization is primarily driven by a favorable enthalpy change rather than entropy. nih.govnih.gov The increased stability is attributed to factors including the fluorine atom pre-organizing the sugar into a C3'-endo conformation, which is favorable for A-form helices, and potentially enhancing base stacking and hydrogen bonding interactions. nih.govnih.gov Although these findings relate to a sugar modification, the principle that fluorine's electronegativity can strengthen molecular interactions is broadly applicable. For this compound, the key finding remains its ability to integrate into an RNA duplex with minimal structural disruption. nih.gov

Table 2: Effects of Fluorine Modification on Nucleic Acid Properties

| Modification Type | Property | Observed Effect |

|---|---|---|

| 2-Fluoro (Base) in RNA | Base Pairing | Forms stable 2F-A-U Watson-Crick pairs. researchgate.netnih.gov |

| 2-Fluoro (Base) in RNA | Structure | Considered a relatively non-perturbing substitution. nih.gov |

| 2'-Fluoro (Sugar) in RNA | Duplex Stability | Increases thermal stability (Tm). nih.govnih.gov |

| 2'-Fluoro (Sugar) in RNA | Thermodynamics | Stabilization is driven by favorable enthalpy (ΔH). nih.govnih.gov |

| 2'-Fluoro (Sugar) in RNA | Conformation | Favors C3'-endo sugar pucker, characteristic of A-form RNA. nih.govnih.gov |

Mechanisms of Nucleic Acid Chain Termination by this compound

The most well-documented mechanism of nucleic acid chain termination involves the metabolite F-ara-ATP, not the ribose-containing this compound. The structural difference in the sugar moiety—arabinose in F-ara-ATP versus ribose in ATP—is critical to the termination mechanism.

The incorporation of F-ara-AMP into a growing DNA strand by a DNA polymerase acts as a potent chain terminator. nih.gov Once incorporated, the arabinose sugar's 3'-hydroxyl group is in an incorrect stereochemical position (trans to the 2'-hydroxyl, unlike the cis position in ribose), which prevents the polymerase from forming a phosphodiester bond with the next incoming nucleotide. This effectively halts DNA strand elongation. In vitro studies have confirmed this mechanism, showing that over 94% of the incorporated F-ara-AMP is located at the 3' termini of DNA strands. nih.gov This "obligate chain termination" is a primary mechanism for the cytotoxic effects of the parent drug, fludarabine. nih.gov

Analysis of 2 Fluoro Atp in Cellular Signaling and Receptor Biology

Modulation of Purinergic Signaling Pathways by 2-Fluoro-ATP

Purinergic signaling, mediated by extracellular nucleotides like ATP, is crucial for a wide range of physiological processes. This compound has been instrumental in dissecting the complex interactions within this system.

Agonist Activity at P2X Receptors

P2X receptors are a family of ATP-gated ion channels that play a significant role in neurotransmission and inflammation. nih.gov Research has identified this compound (2F-ATP) as a novel agonist for these receptors.

In a study utilizing Drosophila taste neurons heterologously expressing rat P2X2 receptors, 2F-ATP was identified from a screen of 80 adenosine (B11128) nucleotide analogs. nih.govnih.gov This finding was subsequently confirmed in human embryonic kidney (HEK) 293 cells stably expressing rat P2X2 receptors, where 2F-ATP was demonstrated to be a full agonist, eliciting concentration-dependent cationic currents. nih.gov The potency of 2F-ATP was found to be comparable to that of ATP. researchgate.net

Specifically, whole-cell voltage-clamp recordings in HEK cells showed that 10 μM 2F-ATP induced a response similar in magnitude to 10 μM ATP. researchgate.net Further experiments in the Drosophila expression system determined the EC₅₀ value for 2F-ATP to be 17.2 μM, which is similar to the EC₅₀ of 8.7 μM for ATP, confirming it as a full agonist at the rat P2X2 receptor. researchgate.netresearchgate.net These findings validate the use of platforms like the Drosophila taste neuron system for discovering new P2X receptor agonists. nih.gov

| Agonist | Receptor | Cell Type | Key Finding |

| This compound | rat P2X2 | Drosophila taste neurons | Identified as a novel full agonist. nih.govnih.gov |

| This compound | rat P2X2 | HEK 293 cells | Confirmed as a full agonist, eliciting cationic currents. nih.govresearchgate.net |

| ATP | rat P2X2 | Drosophila taste neurons | EC₅₀ = 8.7 μM. researchgate.net |

| This compound | rat P2X2 | Drosophila taste neurons | EC₅₀ = 17.2 μM. researchgate.net |

Interaction with P2Y Receptors

P2Y receptors are a family of G-protein-coupled receptors that are also activated by extracellular nucleotides. While ATP and UTP are known to activate P2Y₂ receptors with similar affinity, and ADP activates P2Y₁₂ receptors, specific detailed research on the direct interaction of this compound with the various P2Y receptor subtypes is less documented in the provided sources. jneurosci.orgnih.gov Generally, P2Y receptors are involved in a multitude of cellular responses, including ion transport, cell migration, and immune responses. nih.gov For instance, activation of P2Y₂ receptors can lead to the stimulation of phospholipase C and has been implicated in the migration and proliferation of astrocytes and microglial cells. jneurosci.orgnih.gov ATP itself can act as a partial agonist at the P2Y₁ receptor, often through its degradation to ADP. nih.gov

Cellular Expansion and Proliferation Studies Involving this compound

The analog 2-Fluoro-ara-ATP, the active triphosphate form of the drug fludarabine (B1672870), has been noted for its role in modulating cellular expansion and proliferation. Its parent compound, fludarabine phosphate (B84403) (2-Fluoro-ara-AMP), has demonstrated antiproliferative activity against human breast cancer cell lines in vitro. nih.gov Studies on both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-435) breast cancer cells showed that 2-Fluoro-ara-AMP could almost completely stop cell growth after 24 hours of exposure. nih.gov The mechanisms behind this antiproliferative effect are thought to involve impacts on cell cycle progression and the activation of specific signaling pathways. nih.gov

Role of this compound in Metabolic Alterations

2-Fluoro-ara-ATP is utilized in studies aimed at understanding the complex effects of ATP on metabolic alterations. The introduction of fluorinated analogs can significantly impact cellular metabolism. For instance, the glucose analog 2-deoxy-2-fluoro-D-glucose (FDG) inhibits glycolysis. plos.org Once transported into the cell, FDG is phosphorylated to FDG-6-phosphate, which cannot be further metabolized, effectively trapping the molecule and inhibiting further glucose uptake. plos.orgfrontiersin.org This leads to a decrease in ATP production through glycolysis. mdpi.com In cancer cells, which often rely heavily on glycolysis for energy (the Warburg effect), this inhibition can be particularly impactful. researchgate.net Studies have shown that non-radioactive FDG can reduce lactate (B86563) production in HeLa cells more effectively than another glucose analog, 2-deoxy-D-glucose (2DG), indicating a more potent inhibition of glycolysis. plos.org

Investigation of this compound in Immunomodulation and Pattern Recognition Receptor Activation

Pattern recognition receptors (PRRs) are key components of the innate immune system that detect pathogen-associated molecular patterns and damage-associated molecular patterns (DAMPs), such as extracellular ATP. explorationpub.complos.org The activation of PRRs on antigen-presenting cells (APCs) like dendritic cells and macrophages leads to their maturation and the initiation of an adaptive immune response. explorationpub.comrsc.org

Research into fluorinated nucleic acids has shown that they can differentially modulate the activation of PRRs. Specifically, RNAs containing 2'-fluoro (2'F) pyrimidines have been demonstrated to have varied effects on different PRRs. nih.govnih.gov While the incorporation of 2'F pyrimidines was found to abolish the activity of RNAs that stimulate Toll-like receptors 3 and 7, it enhanced the activity of retinoic acid-inducible gene I (RIG-I)-stimulating RNAs. nih.gov Furthermore, transfection of human cancer cells with RNAs containing both a 2'F pyrimidine (B1678525) and a 5' triphosphate (a feature of this compound) resulted in increased cell death and interferon-β expression compared to non-fluorinated RNAs. nih.gov This suggests that the 2'-fluoro modification can be used to control the immunogenicity of therapeutic RNAs. nih.govnih.gov

Studies on Cellular Uptake and Transport Mechanisms of this compound Analogs

The cellular uptake of fluorinated nucleoside and nucleotide analogs is a critical factor in their biological activity. The replacement of a hydroxyl group with a fluorine atom can increase the hydrophobicity and bioavailability of a molecule, potentially enhancing its cellular uptake. mdpi.com

The prodrug fludarabine phosphate is rapidly dephosphorylated in the bloodstream to fludarabine (F-ara-A). mdpi.com This nucleoside analog is then transported into cells via nucleoside transporters. mdpi.com Once inside, it is re-phosphorylated by cellular kinases to form the active metabolite, 2-fluoro-ara-ATP. mdpi.com

Advanced Spectroscopic and Structural Biology Approaches with 2 Fluoro Atp

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand and Nucleic Acid Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique for studying molecular interactions and dynamics. beilstein-journals.orgbeilstein-journals.org The ¹⁹F nucleus possesses a high gyromagnetic ratio and 100% natural abundance, making it an excellent NMR probe. nih.govresearchgate.net Since fluorine is virtually absent in biological systems, the introduction of a ¹⁹F label, such as in 2F-ATP, provides a background-free window to observe specific molecular events. beilstein-journals.orgnih.gov The large chemical shift dispersion of ¹⁹F is highly sensitive to the local chemical environment, allowing for the detection of subtle conformational changes upon ligand binding or enzymatic activity. nih.govresearchgate.net

Probing Enzyme Active Sites and Allosteric Modulation with 2-Fluoro-ATP

2F-ATP serves as an effective substrate for a wide range of ATP-utilizing enzymes, including kinases, ligases, and hydrolases. nih.gov This broad substrate compatibility allows for the use of ¹⁹F NMR to monitor enzymatic reactions in real-time. The distinct chemical shifts of 2F-ATP and its product, 2-fluoro-ADP (2F-ADP), enable the direct observation of substrate turnover. acs.org

This approach is particularly useful for studying allosteric modulation, where the binding of a molecule at a site other than the active site influences the enzyme's activity. For instance, in a screen against 3-phosphoinositide dependent kinase-1 (PDK1), ¹⁹F NMR with 2F-ATP not only identified inhibitors but also activators of the enzyme by monitoring the conversion of 2F-ATP to 2F-ADP. acs.org The change in the ¹⁹F NMR signal provides a direct measure of the modulatory effect.

Allosteric modulation is a key mechanism in regulating cellular pathways. libretexts.org For example, ATP itself can act as a negative allosteric modulator for enzymes like phosphofructokinase (PFK), where high ATP levels inhibit the enzyme by binding to an allosteric site, thereby regulating glycolysis. libretexts.org While not directly involving 2F-ATP, this principle of allosteric regulation is what can be effectively probed using this fluorinated analog for other enzymes. The ability to observe these regulatory events at the molecular level is crucial for understanding enzyme function and for the discovery of new therapeutic agents.

Monitoring Structural Changes in RNA with this compound Labeling

Studies have shown that 2F-ATP can be efficiently incorporated into RNA transcripts in vitro using T7 RNA polymerase. researchgate.netnih.gov The resulting ¹⁹F-labeled RNA can then be used to study a variety of processes. For example, in the guanine-sensing riboswitch aptamer domain, ¹⁹F NMR was used to monitor secondary and tertiary structure transitions upon ligand binding. mit.edu The chemical shifts of the fluorine nuclei are sensitive to changes in the local environment, such as base pairing and stacking interactions, providing a direct readout of conformational changes. researchgate.netnih.gov This method has been successfully applied to study the HIV-2 transactivation region (TAR) RNA, demonstrating that the 2-fluoroadenyl substitution forms stable base pairs with uracil (B121893) and serves as a sensitive reporter of the local RNA environment. researchgate.netnih.gov

X-ray Crystallographic Investigations with this compound Analogs

X-ray crystallography is a cornerstone technique for determining the three-dimensional structures of macromolecules at atomic resolution. crelux.commemtein.com The use of ATP analogs, including halogenated versions, has been instrumental in capturing enzyme-substrate or enzyme-inhibitor complexes. While direct crystallographic studies specifically with this compound are less commonly reported than for other halogenated analogs, the principles and applications are transferable.

For instance, the crystallization of myrosinase with a 2-deoxy-2-fluoro-glucosyl enzyme intermediate provided crucial insights into its catalytic mechanism. capes.gov.br This demonstrates the utility of fluorinated analogs in trapping reaction intermediates for structural analysis. Similarly, 2'-halogenated ATP and GTP analogs have been developed as phasing tools in protein crystallography. mitegen.com

The structural information obtained from X-ray crystallography complements the dynamic data from NMR studies. By visualizing the precise interactions between a fluorinated analog and the active site residues of a protein, researchers can understand the molecular basis of substrate recognition, catalysis, and inhibition. This knowledge is invaluable for structure-based drug design.

Computational Modeling and Docking Studies of this compound Interactions

Computational modeling and molecular docking are powerful tools used to predict and analyze the interactions between ligands and their target macromolecules. nih.govjscimedcentral.com These in silico methods are often used in conjunction with experimental techniques like NMR and X-ray crystallography to provide a more complete picture of molecular recognition.

Docking studies of 2F-ATP into the ATP binding site of proteins can reveal key interactions and explain experimental observations. For example, molecular docking of 2F-ATP into a model of the rat P2X2 receptor showed that the fluorine substitution is well-accommodated within the binding pocket and that the molecule maintains a conformation similar to that of ATP. researchgate.net The docked 2F-ATP preserved an important intramolecular hydrogen bond, providing a structural rationale for its observed activity as a full agonist at this receptor. researchgate.netresearchgate.net

Preclinical and Mechanistic Insights into Therapeutic Applications of 2 Fluoro Atp

Antineoplastic Mechanisms of 2-Fluoro-ATP in Hematological Malignancies

The fluorinated adenosine (B11128) triphosphate analog, this compound, and its related anabolites are central to the treatment of specific hematological cancers. ontosight.ai Their efficacy stems from their ability to disrupt fundamental cellular processes required for the proliferation of malignant cells. The primary active metabolite, 2-fluoro-ara-ATP (F-ara-ATP), is a derivative of the prodrug fludarabine (B1672870) phosphate (B84403) and demonstrates significant cytotoxic effects against leukemia and lymphoma cells. patsnap.comhres.ca The antineoplastic activity is largely attributed to the inhibition of DNA synthesis. nih.gov This occurs through multiple mechanisms, including the inhibition of key enzymes like ribonucleotide reductase and DNA polymerases. hres.canih.gov Furthermore, in vitro studies have demonstrated that exposure of chronic lymphocytic leukemia (CLL) lymphocytes to fludarabine's active form triggers significant DNA fragmentation and programmed cell death, known as apoptosis. hres.ca

Fludarabine phosphate is a water-soluble prodrug designed to be resistant to deamination by adenosine deaminase. hres.cahemonc.org Upon administration, it undergoes rapid dephosphorylation in the plasma to form its nucleoside metabolite, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A). hres.caglobalrph.comresearchgate.net F-ara-A is then transported into cells and subsequently phosphorylated intracellularly by the enzyme deoxycytidine kinase to its active 5'-triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). patsnap.comhemonc.orgglobalrph.comfda.gov

This active metabolite, F-ara-ATP, is the primary agent of cytotoxicity. hres.ca It interferes with DNA synthesis by inhibiting several critical enzymes. pharmacology2000.com These include DNA polymerase alpha, delta, and epsilon, as well as ribonucleotide reductase and DNA primase. hres.cahemonc.orgglobalrph.com By inhibiting ribonucleotide reductase, F-ara-ATP reduces the intracellular pool of deoxynucleotides necessary for DNA replication. patsnap.compharmacology2000.com Its action as an inhibitor of multiple DNA polymerases directly halts the elongation of the DNA strand, thereby preventing cell division in cancerous lymphocytes. patsnap.compharmacology2000.com

A key aspect of the therapeutic utility of fludarabine and its active metabolite, F-ara-ATP, is its selective cytotoxicity toward malignant cells. nih.gov Preclinical research has shown that the accumulation of F-ara-ATP is significantly higher in leukemia cells compared to certain normal host tissues. nih.gov The differential transport and phosphorylation of F-ara-A, along with the subsequent accumulation of F-ara-ATP within cancer cells versus normal cells, may form the biochemical foundation for its therapeutic window.

In a murine leukemia model, P388 leukemia cells accumulated approximately 40-fold more F-ara-ATP than normal bone marrow and gastrointestinal mucosa tissues. nih.gov This preferential accumulation in malignant cells leads to a targeted disruption of DNA synthesis and induction of apoptosis, while comparatively sparing normal, healthy cells. hres.canih.gov This selectivity is crucial for its role in cancer chemotherapy, aiming to maximize antineoplastic effects while minimizing damage to non-malignant tissues. spandidos-publications.comnih.gov

Role of 2-Fluoro-ara-ATP as an Active Metabolite of Fludarabine Phosphate

Antiviral Mechanisms of Action related to this compound Analogs

Analogues of this compound, specifically fluorinated nucleosides and nucleotides, have demonstrated significant potential as antiviral agents. mdpi.com The general mechanism for these compounds involves intracellular phosphorylation to their active triphosphate form by host or viral kinases. mdpi.com This active triphosphate analog then acts as a competitive inhibitor or a substrate for viral polymerases, such as RNA-dependent RNA polymerase (RdRp), which are essential for replicating the viral genome. mdpi.comnih.gov

Incorporation of these fluorinated analogs into the growing viral DNA or RNA strand can lead to chain termination, effectively halting viral replication. mdpi.commdpi.com For example, 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a potent inhibitor of HIV-1, acts as both an immediate and delayed chain terminator after being converted to its triphosphate form (EFdA-TP). nih.gov Similarly, the triphosphate forms of 2′-modified uridine (B1682114) analogs, such as sofosbuvir, have shown efficacy against viruses like Hepatitis C and Yellow Fever Virus by being incorporated by the viral RdRp and causing immediate chain termination. nih.govacs.org The presence of the fluorine atom can enhance the metabolic stability of the compound and its recognition by viral enzymes. mdpi.commdpi.com

Pharmacodynamic Studies of this compound Anabolites in Research Models

Pharmacodynamic studies in preclinical models have provided crucial insights into the behavior of this compound and its related anabolites. In a notable study using a P388 murine leukemia model, the metabolism and accumulation of anabolites from fludarabine monophosphate (F-araAMP) were examined in tumor cells and normal tissues. nih.gov

The table below summarizes key findings from the pharmacodynamic study in the P388 leukemia model.

| Anabolite | Tissue | Accumulation at LD1 Dose (µM) | Accumulation at LD50 Dose (µM) | Key Finding |

| F-araATP | P388 Cells | ~1000 | ~1000 | Major metabolite; accumulation plateaus. nih.gov |

| F-araATP | Bone Marrow & GI Mucosa | Not specified | 40-fold less than in P388 cells | Demonstrates selective accumulation in tumor cells. nih.gov |

| This compound (F-ATP) | P388 Cells | 156 +/- 39 | 447 +/- 79 | Accumulation is dose-dependent and correlates with toxicity. nih.gov |

| This compound (F-ATP) | Bone Marrow & GI Mucosa | Not specified | Reached 1/5 to 1/2 the concentration of F-araATP | Accumulates in normal tissues at toxic doses. nih.gov |

Development of this compound as a Lead Compound for Drug Discovery

This compound has emerged not only as a metabolite of an established drug but also as a valuable tool and lead compound for future drug discovery efforts. ontosight.ai Its ability to interact with and inhibit a wide range of ATP-dependent enzymes makes it a promising starting point for the development of new therapeutic agents. ontosight.ainih.gov The fluorine atom enhances stability compared to natural ATP, providing a more robust scaffold for research. ontosight.ai

A significant application of this compound is in high-throughput screening assays. It serves as a versatile tool for 19F NMR-based activity screening for numerous enzymes that utilize ATP as a substrate, including transferases, hydrolases, and ligases. nih.gov This technique allows researchers to monitor enzyme activity and identify new small molecules that can either inhibit or activate these enzymes, which is particularly relevant for the large and pharmaceutically important kinase family. nih.gov By using this compound as a universal substrate, the screening process is streamlined, accelerating the identification of novel drug candidates for a variety of diseases, including cancer. nih.govd-nb.info

Q & A

Q. How is 2-Fluoro-ATP utilized in 19F NMR-based enzyme activity screening?

- Methodological Answer : this compound serves as a fluorinated ATP analog, enabling real-time monitoring of enzymatic reactions via 19F NMR. The fluorine atom at the 2' position provides a distinct NMR signal (δ ≈ -130 ppm), allowing quantification of substrate conversion without isotopic labeling. Researchers can track kinase or ligase activity by observing chemical shift changes or signal attenuation as this compound is consumed. For example, Stockman (2008) demonstrated its use in fragment-based screening for 3-phosphoinositide-dependent kinase-1 (PDK1), identifying both inhibitors and activators . Key steps include:

Preparing reaction buffers with this compound (1–5 mM).

Acquiring 19F NMR spectra at 470 MHz or higher to resolve signals.

Analyzing time-dependent changes in peak integration to calculate kinetic parameters (e.g., kcat, KM).

Reference Applications : Nicotinamide adenine dinucleotide synthetase and PDK1 assays .

Q. What enzymatic reactions is this compound known to participate in?

- Methodological Answer : this compound acts as a substrate for ATP-dependent enzymes across three subclasses: transferases (e.g., kinases), hydrolases, and ligases. For instance:

- Kinases : Protein kinase A (PKA) and PDK1 phosphorylate target proteins using this compound .

- Ligases : DNA ligases incorporate this compound during nick-sealing reactions .

Validation requires comparative activity assays with natural ATP. Researchers should measure Vmax and KM to confirm catalytic efficiency. Avramis & Plunkett (1983) noted its role as a metabolite of fludarabine, contributing to neurotoxicity via inhibition of DNA polymerases .

Advanced Research Questions

Q. How can researchers optimize 19F NMR parameters for this compound in kinase assays?

- Methodological Answer : Optimization involves:

- Magnetic Field Strength : Use ≥500 MHz spectrometers to enhance sensitivity (Dalvit et al., 2005) .

- Relaxation Delays : Set d1 ≥ 2 s to account for 19F's long relaxation times.

- Signal-to-Noise (SNR) : Employ cryoprobes or inverse detection to improve SNR by 4–5× .

- Artifact Mitigation : Pre-screen compounds for intrinsic 19F signals to avoid false positives.

Example: Lambruschini et al. (2013) achieved 10 μM detection limits for fragment screening using this compound in FAAH assays .

Q. How to address discrepancies in this compound's substrate efficiency across enzyme subclasses?

- Methodological Answer : Contradictory data (e.g., high activity in kinases vs. low activity in some ligases) arise from structural perturbations caused by fluorine's electronegativity. To resolve:

Perform molecular docking simulations to assess steric/electronic compatibility with active sites.

Use isothermal titration calorimetry (ITC) to compare binding affinities with ATP.

Conduct mutagenesis studies on key residues (e.g., ATP-binding pocket lysines) to identify steric clashes.

For example, Rofougaran et al. (2006) found ribonucleotide reductase’s α6β2 octamer exhibits reduced this compound affinity due to fluorine-induced repulsion .

Q. How to differentiate this compound's biochemical utility from its toxicological effects in cell-based assays?

- Methodological Answer : In cytotoxicity studies (e.g., leukemia models), researchers must:

- Control for Metabolites : Use HPLC-MS to quantify this compound vs. fludarabine metabolites .

- Dose-Response Curves : Establish IC50 values for both enzymatic inhibition (e.g., DNA polymerase) and cell viability.

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to disentangle on-target (enzyme inhibition) vs. off-target (neurotoxicity) effects.

Avramis & Plunkett (1983) linked neurotoxicity to this compound’s accumulation in cerebrospinal fluid, requiring blood-brain barrier permeability assessments .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。